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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

Get Quote

Technical Monograph: 2-Chloro-4-methyl-5-
nitrophenol
Identity, Synthesis, and Analytical Characterization

Executive Summary
2-Chloro-4-methyl-5-nitrophenol (CAS: 100959-50-0) is a highly functionalized aromatic

scaffold used primarily as an intermediate in the synthesis of agrochemicals and

pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the tetrasubstituted

benzene ring, which offers orthogonal reactive handles: a phenolic hydroxyl for etherification, a

chlorine atom for metal-catalyzed coupling, and a nitro group for reduction to an aniline.

This guide addresses the critical challenge of working with this compound: regiochemical

isolation. Direct nitration of the precursor (2-chloro-4-methylphenol) favors the 6-nitro isomer

due to the directing power of the hydroxyl group. Consequently, the 5-nitro isomer is often a

minor product or requires specific synthetic maneuvering. This monograph details the
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physicochemical profile, synthesis strategies, and the definitive analytical methods required to

distinguish it from its structural isomers.

Physicochemical Identity
Precise molecular characterization is the bedrock of reliable data in metabolic stability and

structure-activity relationship (SAR) studies.

Property Value Notes

IUPAC Name
2-Chloro-4-methyl-5-

nitrophenol

CAS Number 100959-50-0

Critical: Distinct from 2-chloro-

5-methyl-4-nitrophenol (CAS

40130-97-0).

Molecular Formula C₇H₆ClNO₃

Molecular Weight 187.58 g/mol Monoisotopic Mass: 187.0036

Physical State Pale yellow crystalline solid
Typical of nitrophenols due to

conjugation.

Predicted pKa ~6.5 - 7.2

Acidity enhanced by -NO₂/-Cl

electron withdrawal relative to

p-cresol (pKa ~10).

LogP (Predicted) ~2.3 - 2.6

Moderate lipophilicity; suitable

for fragment-based drug

discovery.

Solubility
DMSO, Methanol, Ethyl

Acetate

Poor water solubility; requires

organic co-solvent for

biological assays.

Synthetic Causality & Regiocontrol
The synthesis of 2-chloro-4-methyl-5-nitrophenol is governed by the competition between

the directing effects of the hydroxyl, methyl, and chlorine substituents.
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The Regioselectivity Challenge
The precursor, 2-chloro-4-methylphenol, has three open positions: 3, 5, and 6.

Hydroxyl (C1): Strong ortho/para director. Directs to C6 (ortho).

Methyl (C4): Weak ortho/para director. Directs to C3 and C5.

Chlorine (C2): Weak deactivator, ortho/para director. Directs to C3 and C5 (para).

The Conflict: The hydroxyl group is the most powerful activator, driving nitration primarily to the

C6 position (yielding 2-chloro-4-methyl-6-nitrophenol). Accessing the C5 position requires

overcoming this kinetic preference or utilizing a blocking strategy.

Workflow: Isolation from Isomeric Mixtures
Because the 5-nitro isomer is often a minor product in direct nitration, purification is the

bottleneck. The following workflow illustrates the logic of separation based on pKa and steric

differences.
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Precursor:
2-Chloro-4-methylphenol

Nitration
(HNO3, H2SO4, 0°C)

 Electrophilic Aromatic Substitution

Crude Mixture:
6-Nitro (Major) + 5-Nitro (Minor)

Flash Chromatography
(Gradient Elution)

 Silica Gel (Hexane/EtOAc)

Fraction A:
6-Nitro Isomer

(Intramolecular H-bond)

 Fast Eluting (Non-polar)

Fraction B:
5-Nitro Isomer

(Intermolecular H-bond)

 Slow Eluting (Polar)

NMR & HPLC Validation
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Figure 1: Synthetic workflow highlighting the chromatographic separation logic. The 6-nitro

isomer forms an intramolecular hydrogen bond (OH···O2N), making it less polar and faster-

eluting than the 5-nitro target.

Analytical Validation: The "Self-Validating" Protocol
In drug development, confusing isomers can lead to invalid biological data. You must prove the

position of the nitro group. Mass spectrometry (MS) alone is insufficient as both isomers have

the same mass (187.58). 1H NMR is the gold standard for this differentiation.
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Structural Logic for NMR
Target (5-Nitro): Protons are located at C3 and C6. These positions are para to each other.

Impurity (6-Nitro): Protons are located at C3 and C5. These positions are meta to each other.

Diagnostic Signals
Feature 5-Nitro Isomer (Target) 6-Nitro Isomer (Impurity)

Proton Relationship
Para (Separated by

substituents)

Meta (Separated by one

carbon)

Coupling Constant (

)
~0 Hz (Singlets) ~2.0 - 2.5 Hz (Doublets)

Shift Logic
H6 is deshielded by -OH

(ortho) but not -NO2.

H5 is deshielded by -NO2

(ortho).

Protocol:

Dissolve 5 mg of sample in DMSO-d6.

Acquire 1H NMR (minimum 400 MHz).

Pass Criteria: Observe two distinct singlets in the aromatic region (6.8–8.0 ppm).

Fail Criteria: Observation of doublets with

indicates the 6-nitro isomer.
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Figure 2: Analytical decision tree based on 1H NMR coupling constants.

Applications in R&D
The 2-chloro-4-methyl-5-nitrophenol scaffold is a versatile "Type II" building block.

Kinase Inhibitor Scaffolds: The nitro group can be reduced to an aniline (using Fe/NH4Cl or

H2/Pd-C), creating a 2-chloro-4-methyl-5-aminophenol. This moiety mimics the hinge-binding

region of several ATP-competitive inhibitors.

Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high ligand

efficiency potential, it serves as an excellent fragment for crystallographic screening against

oxidoreductases.

Pro-drug Design: The phenolic hydroxyl allows for the attachment of solubilizing promoieties

(e.g., phosphates or esters) that are cleaved in vivo.

Safety & Handling (SDS Highlights)
As a nitro-aromatic compound, strict safety protocols are non-negotiable.

Acute Toxicity: Harmful if swallowed or inhaled. Nitro compounds can induce

methemoglobinemia (interference with oxygen transport in blood).
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Skin/Eye: Causes severe irritation.[1] The phenolic nature makes it corrosive to mucous

membranes.

Reactivity: Incompatible with strong oxidizing agents and strong bases (forms unstable

phenolate salts).

Disposal: All waste streams must be segregated as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3183575/docs#2-chloro-4-methyl-5-nitrophenol-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3183575/docs#2-chloro-4-methyl-5-nitrophenol-molecular-weight-and-formula
https://www.benchchem.com/product/b3183575/docs#2-chloro-4-methyl-5-nitrophenol-molecular-weight-and-formula
https://www.benchchem.com/product/b3183575?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3183575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

